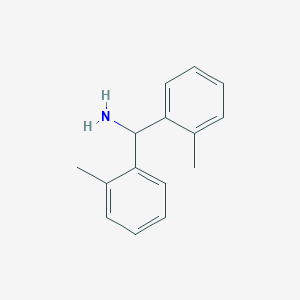

Bis(2-methylphenyl)methanamine

Description

Bis(2-methylphenyl)methanamine (C₁₅H₁₇N) is a secondary amine featuring two 2-methylphenyl (ortho-tolyl) groups attached to a central methanamine moiety. Its structure is characterized by the presence of methyl substituents on the ortho positions of the aromatic rings, which confer steric hindrance and influence electronic properties. This compound is structurally related to benzylamine derivatives but distinguished by its bis-aryl substitution pattern. It is commonly utilized in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and pharmaceutical intermediates .

Key properties include:

Properties

IUPAC Name |

bis(2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPZUUCRTFJFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl)methanamine typically involves the reaction of 2-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{2-Methylbenzyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel on a support material can enhance the reaction rate and yield. The reaction is typically conducted at elevated temperatures and pressures to optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Bis(2-methylphenyl)methanamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylphenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diphenylmethanamine

- Structure : Two phenyl groups attached to methanamine.

- Key Differences : Lacks methyl substituents, leading to reduced steric hindrance and higher conformational flexibility.

- Applications : Used in catalysis and as a precursor for polymers. Less steric bulk enhances coordination to metal centers compared to this compound .

Bis(4-methoxyphenyl)methanamine

- Structure : Methoxy groups at the para positions of the phenyl rings.

- Key Differences : Electron-donating methoxy groups increase electron density on the aromatic rings, enhancing resonance effects. This alters reactivity in electrophilic substitution reactions.

- Applications : Preferred in photochemical studies due to its electron-rich aromatic system .

[1,1'-Biphenyl]-3-yl(phenyl)methanamine

(5-Phenylfuran-2-yl)methanamine Derivatives

- Structure : Methanamine linked to a furan ring substituted with a phenyl group.

- Key Differences : The furan ring introduces heterocyclic aromaticity, affecting bioavailability and metabolic stability.

- Biological Activity : Derivatives with urea linkers and 4-carboxylphenyl substituents show potent SIRT2 inhibition (e.g., Compound 21: 33% inhibition at 10 μM). Moving the carboxyl group to the 3-position reduces activity by ~10%, highlighting the importance of substituent positioning .

Bis(3-methylthiophen-2-yl)methylidene-piperidine Derivatives

- Structure : Thiophene rings replace phenyl groups, with a methylidene-piperidine moiety.

- Key Differences: Sulfur atoms in thiophene enhance π-acidity, influencing metal coordination.

Biological Activity

Introduction

Bis(2-methylphenyl)methanamine, also known as bis(2-tolyl)methanamine, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, anti-cancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a central methanamine group bonded to two 2-methylphenyl groups. Its structure can be represented as follows:

This configuration suggests potential lipophilicity and the ability to interact with various biological targets.

Cytotoxicity and Anti-Cancer Activity

Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. Notably, compounds with similar structures have demonstrated moderate to significant antiproliferative activity.

Key Findings:

- Cytotoxic Effects: A study evaluated derivatives of bis(2-aminoethyl)amine, revealing that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and CaCo-2 (colorectal cancer) with IC50 values ranging from 13.95 µM to 15.74 µM for the most active derivatives .

- Mechanism of Action: The mechanism appears to involve apoptosis induction and modulation of pro-inflammatory cytokines like interleukin-6 (IL-6), where certain derivatives significantly reduced IL-6 levels in treated cells .

Comparative Biological Activity

A comparison of this compound with related compounds shows varying levels of biological activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| Derivative 1 | CaCo-2 (Colorectal) | 13.95 | IL-6 inhibition |

| Derivative 2 | HTB-140 (Melanoma) | TBD | Cytotoxicity through metabolic disruption |

Case Study 1: Cytotoxicity in Lung Cancer Cells

A focused study assessed the effects of this compound derivatives on A549 cells. The results indicated that certain derivatives could induce early and late apoptosis effectively, suggesting their potential as anti-cancer agents. The flow cytometry analysis revealed a marked increase in early apoptotic cells compared to controls .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of related compounds by measuring IL-6 levels post-treatment in various cancer cell lines. The most effective derivative reduced IL-6 secretion significantly, hinting at a dual role in both cytotoxicity and inflammation modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.